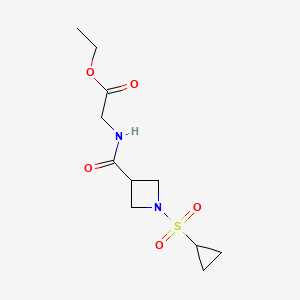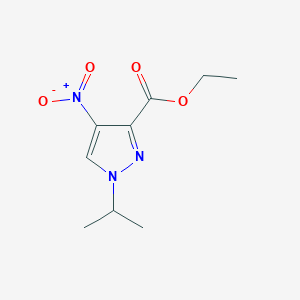![molecular formula C16H19N3S B2562744 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole CAS No. 86732-37-8](/img/structure/B2562744.png)
2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrole and thiazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Thiazole is also a five-membered ring but contains a nitrogen and a sulfur atom. The presence of these heterocycles suggests that the compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and thiazole rings in separate steps, followed by their connection via a suitable linker . The exact method would depend on the specific substituents and functional groups present in the target molecule .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings, along with any substituents attached to these rings . The exact structure would depend on the nature of these substituents and the way they are connected to the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and any substituents. Pyrrole and thiazole rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of heteroatoms (nitrogen and sulfur), the aromaticity of the rings, and the nature of the substituents would all play a role .Applications De Recherche Scientifique
Synthesis and Biological Importance
Thiazole derivatives, including 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole, have shown a broad spectrum of biological activities. These compounds are significant in medicinal chemistry, with applications ranging from antimicrobial and anti-inflammatory to anticancer activities. The unique structure of thiazole derivatives allows them to serve as ligands for various biomolecules, making them attractive for the development of new therapeutic agents (Rosales-Hernández et al., 2022).
Optical Sensors and Bioactivity
Thiazole and pyrimidine derivatives have been extensively used as recognition units for the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. These compounds have not only been employed in the creation of exquisite sensing materials but also possess a range of biological and medicinal applications, demonstrating the versatility of thiazole-based compounds (Jindal & Kaur, 2021).
Anticancer Potentials
The anticancer potentials of benzothiazole derivatives have been extensively reviewed, showing that these compounds have significant effects on various cancer cell lines. The structure-activity relationship (SAR) of benzothiazole derivatives has been explored, revealing the impact of different substituents on their anticancer efficacy. These findings highlight the potential of thiazole derivatives in cancer chemotherapy (Pathak et al., 2019).
Structural Modifications for Chemotherapeutics
Recent studies on the structural modifications of benzothiazole scaffolds have led to the development of new antitumor agents. These modifications aim to enhance the biological profile and synthetic accessibility of benzothiazoles, making them promising candidates for chemotherapeutic applications. This work underscores the ongoing interest in thiazole derivatives as potential anticancer agents (Ahmed et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-4-13(5-3-1)8-18-9-14-11-19(12-15(14)10-18)16-17-6-7-20-16/h1-7,14-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIJFJXKPDDOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)



![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)



![Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2562675.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2562683.png)
